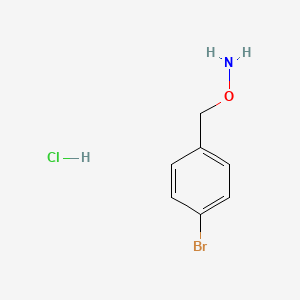

O-(4-Bromobenzyl)hydroxylamine hydrochloride

Description

The exact mass of the compound this compound is 236.95560 g/mol and the complexity rating of the compound is 91.6. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

O-[(4-bromophenyl)methyl]hydroxylamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO.ClH/c8-7-3-1-6(2-4-7)5-10-9;/h1-4H,5,9H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAXHZLQANSFMEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CON)Br.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40736497 | |

| Record name | O-[(4-Bromophenyl)methyl]hydroxylamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40736497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.51 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40780-59-4 | |

| Record name | O-[(4-Bromophenyl)methyl]hydroxylamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40736497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

chemical structure of O-(4-Bromobenzyl)hydroxylamine hydrochloride

Structure, Synthesis, and Application in Medicinal Chemistry

Executive Summary

O-(4-Bromobenzyl)hydroxylamine hydrochloride (CAS: 40780-59-4) is a specialized alkoxylamine reagent used primarily as a building block in medicinal chemistry and chemical biology.[1][2][3][4][5] Unlike simple hydroxylamines, the O-benzyl protection confers unique stability and reactivity profiles. Its primary utility lies in two domains: chemoselective oxime ligation for stabilizing volatile or unstable carbonyl compounds (e.g., steroids, prostaglandins) and as a pharmacophore in the development of Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors.

This guide details the physiochemical properties, a validated synthetic route to avoid common N-alkylation side reactions, and the mechanistic basis for its application in drug discovery.

Part 1: Structural Characterization & Physiochemical Properties[5]

The compound exists as a hydrochloride salt to prevent the free amine from undergoing auto-oxidation or condensation. The 4-bromo substituent on the aromatic ring serves as a critical handle for downstream palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), allowing the hydroxylamine moiety to be appended to larger drug scaffolds.

Table 1: Chemical Identity and Properties[6][7]

| Property | Data |

| IUPAC Name | O-(4-Bromophenyl)methylhydroxylamine hydrochloride |

| Common Name | O-(4-Bromobenzyl)hydroxylamine HCl |

| CAS Number | 40780-59-4 |

| Molecular Formula | C₇H₈BrNO[1][2][4][5][6] · HCl |

| Molecular Weight | 238.51 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 232–236°C (decomposition) [1] |

| Solubility | Soluble in Water, Methanol, DMSO; Insoluble in non-polar solvents (Hexane, Et₂O) |

| pKa (Conjugate Acid) | ~4.5 (Estimated for O-benzyl hydroxylammonium) |

| Hygroscopicity | Hygroscopic; store under inert atmosphere (Argon/Nitrogen) |

Spectroscopic Signature (Quality Control)

To validate the identity of the compound during synthesis, the following NMR signals are diagnostic:

-

¹H NMR (400 MHz, DMSO-d₆/D₂O):

-

δ 5.02 ppm (s, 2H): The benzylic methylene protons (-O-CH ₂-Ar). This singlet is the most distinct marker; N-alkylation impurities would shift this significantly upfield.

-

δ 7.37–7.58 ppm (m, 4H): The para-substituted aromatic system (AA'BB' pattern).

-

Part 2: Synthetic Pathways & Mechanism

The Challenge of Direct Alkylation

Direct alkylation of hydroxylamine (NH₂OH) with 4-bromobenzyl bromide is not recommended . This route suffers from poor selectivity, yielding a mixture of:

-

O-alkylation (Desired)

-

N-alkylation (Undesired)

-

N,O-dialkylation (Undesired)

Validated Protocol: The Gabriel Synthesis Route

To ensure exclusive O-alkylation, the N-hydroxyphthalimide method is the industry standard. The phthalimide group protects the nitrogen, forcing alkylation to occur only at the oxygen atom.

Step-by-Step Methodology

Reagents: N-Hydroxyphthalimide, 4-Bromobenzyl bromide, Triethylamine (TEA), Hydrazine hydrate, Ethanol.

-

O-Alkylation (Protection):

-

Dissolve N-hydroxyphthalimide (1.0 eq) in DMF.

-

Add TEA (1.1 eq) followed by 4-bromobenzyl bromide (1.0 eq).

-

Stir at 25°C for 4–6 hours. The color typically changes as the intermediate precipitates or the solution clears.

-

Mechanism:[7] Sₙ2 attack of the phthalimide oxyanion on the benzylic carbon.

-

Workup: Pour into ice water; filter the solid N-(4-bromobenzyloxy)phthalimide.

-

-

Hydrazinolysis (Deprotection - Ing-Manske Procedure):

-

Suspend the intermediate in Ethanol.

-

Add Hydrazine hydrate (1.2 eq).

-

Reflux for 1–2 hours. A white precipitate (phthalhydrazide byproduct) will form.

-

Filtration: Cool and filter off the phthalhydrazide.

-

-

Salt Formation:

-

The filtrate contains the free O-(4-bromobenzyl)hydroxylamine.

-

Add 4M HCl in dioxane or concentrated aqueous HCl dropwise.

-

Evaporate solvent or precipitate with diethyl ether to obtain the hydrochloride salt.

-

Visualization: Synthetic Workflow

The following diagram illustrates the logic flow of the synthesis, highlighting the critical separation of the byproduct.

Figure 1: Validated synthetic route using N-hydroxyphthalimide to ensure regioselective O-alkylation.

Part 3: Applications in Medicinal Chemistry

Chemoselective Oxime Ligation

The primary utility of this compound is the formation of oxime ethers . This reaction is highly chemoselective for aldehydes and ketones, occurring at acidic pH (4.5–5.0) without affecting other functional groups like esters or amides.

Why use the 4-Bromo variant? The bromine atom acts as a heavy atom tag for X-ray crystallography and a "handle" for further diversification. For example, in fragment-based drug discovery (FBDD), a library of aldehydes can be reacted with this reagent. The resulting oximes can then be coupled to other aromatics via the bromine using Suzuki coupling.

IDO1 Inhibition

Research by Malachowski et al. identified O-benzylhydroxylamines as a class of inhibitors for Indoleamine 2,3-dioxygenase 1 (IDO1) , a key enzyme in cancer immunotherapy.

-

Mechanism: The hydroxylamine nitrogen coordinates directly to the heme iron (Fe²⁺/Fe³⁺) in the IDO1 active site.

-

Role of the Structure: The benzyl ring fits into the hydrophobic pocket (Pocket A) of the enzyme. The 4-bromo substituent probes the depth of this pocket and influences binding affinity via halogen bonding or steric fit [1].

Visualization: Oxime Ligation Mechanism

This diagram details the acid-catalyzed condensation mechanism, a fundamental reaction for this reagent.

Figure 2: Mechanism of oxime ether formation. The reaction is driven by the stability of the C=N bond and removal of water.

Part 4: Quality Control & Stability

Storage and Handling[7][10]

-

Stability: The HCl salt is significantly more stable than the free amine. However, it is prone to hydrolysis if exposed to moisture for prolonged periods.

-

Storage: Store at -20°C in a desiccator.

-

Handling: Use gloves and a fume hood. The compound is a skin and eye irritant (H315, H319).[7]

Troubleshooting Common Issues

| Issue | Cause | Solution |

| Low Yield in Oxime Formation | pH is too low (<3) or too high (>6). | Adjust buffer to pH 4.5 (Acetate buffer) . At low pH, the amine is fully protonated (non-nucleophilic); at high pH, the carbonyl activation is poor. |

| Impurity in NMR (δ ~4.0 ppm) | N-alkylation side product. | The starting material (N-hydroxyphthalimide) was likely impure or base concentration was incorrect. Recrystallize from Ethanol/Ether. |

| Yellow Discoloration | Oxidation of free amine. | Ensure the compound is fully converted to the HCl salt and stored under Argon. |

References

-

Malachowski, W. P., Winters, M., DuHadaway, J. B., Lewis-Ballester, A., Badir, S., Wai, J., ...[8] & Muller, A. J. (2016). O-Alkylhydroxylamines as Rationally-designed Mechanism-based Inhibitors of Indoleamine 2,3-Dioxygenase-1. European Journal of Medicinal Chemistry, 108, 564-576.

-

Sigma-Aldrich. (n.d.). This compound Product Sheet.

-

PubChem.[5][9] (n.d.). Compound Summary for CID 67132131, this compound.[1][5] [5]

- Grochowski, E., & Jurczak, J. (1976). Synthesis of O-alkylhydroxylamines via N-alkoxyphthalimides. Synthesis, 1976(10), 682-684.

Sources

- 1. Hydroxylamine,O-[(4-bromophenyl)methyl]-, hydrochloride (1:1) | 40780-59-4 [chemnet.com]

- 2. This compound(40780-59-4) 1H NMR spectrum [chemicalbook.com]

- 3. 40780-59-4|this compound|BLD Pharm [bldpharm.com]

- 4. This compound | 40780-59-4 [chemicalbook.com]

- 5. This compound | C7H9BrClNO | CID 67132131 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. EP0440582A1 - Process for preparing O-substituted hydroxylamines - Google Patents [patents.google.com]

- 7. fluorochem.co.uk [fluorochem.co.uk]

- 8. O-Alkylhydroxylamines as Rationally-designed Mechanism-based Inhibitors of Indoleamine 2,3-Dioxygenase-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 4-Bromobenzylamine hydrochloride | C7H9BrClN | CID 2724096 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to O-(4-Bromobenzyl)hydroxylamine Hydrochloride (CAS: 40780-59-4): Synthesis, Characterization, and Application in Medicinal Chemistry

Executive Summary

O-(4-Bromobenzyl)hydroxylamine hydrochloride is a pivotal chemical building block, particularly valued in the fields of medicinal chemistry and drug discovery. Its structure, featuring a reactive hydroxylamine group tethered to a brominated aromatic ring, provides a versatile scaffold for synthesizing more complex molecules. This guide offers a comprehensive technical overview of this compound, intended for researchers, chemists, and drug development professionals. We will delve into its core identifiers, physicochemical properties, a field-proven synthetic protocol, methods for analytical characterization, and its significant application as a precursor for potent enzyme inhibitors, with a specific focus on Indoleamine 2,3-dioxygenase-1 (IDO1).

Core Compound Identification and Properties

Precise identification is the cornerstone of reproducible science. This compound is cataloged under several identifiers across various chemical databases.

| Identifier | Value | Source(s) |

| CAS Number | 40780-59-4 | [1][2][3][4][5][6] |

| IUPAC Name | O-[(4-bromophenyl)methyl]hydroxylamine;hydrochloride | [3][6] |

| Synonyms | 1-[(aminooxy)methyl]-4-bromobenzene hydrochloride | [2] |

| Molecular Formula | C₇H₉BrClNO | [4][5][6] |

| Molecular Weight | 238.51 g/mol | [1][4][6] |

| InChI Key | CAXHZLQANSFMEJ-UHFFFAOYSA-N | [3][6] |

| Canonical SMILES | C1=CC(=CC=C1CNO)Br.Cl | [3] |

| MDL Number | MFCD08234625 | [3][4][5] |

The physicochemical properties of a compound dictate its handling, storage, and reactivity. Below is a summary of key properties for this compound.

| Property | Value | Source(s) |

| Appearance | White crystalline solid (based on analogous compounds) | [7] |

| Purity | Typically ≥98% | [3] |

| Storage Conditions | Store at room temperature under an inert atmosphere. | [5] |

| Solubility | Soluble in polar solvents like methanol and water. | [7] |

Synthesis and Mechanism

The synthesis of O-alkylhydroxylamines is a well-established process in organic chemistry. The chosen method described here proceeds through a robust, two-step sequence starting from the corresponding alcohol. This approach is favored for its high efficiency and reliability.[7]

Rationale of the Synthetic Approach

The synthetic pathway involves an initial Mitsunobu reaction followed by a phthalimide deprotection.

-

Mitsunobu Reaction: This reaction is exceptionally effective for converting a primary alcohol (4-bromobenzyl alcohol) into its corresponding N-hydroxyphthalimide ether. It proceeds under mild conditions and is known for its broad substrate scope and high yields. The reaction couples the alcohol with N-hydroxyphthalimide using a combination of a phosphine (e.g., triphenylphosphine) and an azodicarboxylate (e.g., DIAD or DEAD).

-

Hydrazinolysis: The subsequent deprotection of the phthalimide group is efficiently achieved using hydrazine. This step cleaves the phthalimide to release the desired free O-alkylhydroxylamine, which is then protonated with hydrochloric acid to yield the stable hydrochloride salt.[7]

Synthetic Workflow Diagram

The following diagram illustrates the logical flow of the synthesis.

Caption: High-level workflow for the synthesis of the target compound.

Detailed Experimental Protocol

This protocol is adapted from established literature procedures for the synthesis of O-alkylhydroxylamines.[7]

Step 1: Synthesis of N-(4-Bromobenzyloxy)phthalimide

-

To a stirred solution of 4-bromobenzyl alcohol (1.0 eq), N-hydroxyphthalimide (1.0 eq), and triphenylphosphine (1.1 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add diisopropyl azodicarboxylate (DIAD) (1.1 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, concentrate the mixture under reduced pressure.

-

Purify the resulting residue by flash column chromatography on silica gel to yield the N-(4-Bromobenzyloxy)phthalimide intermediate.

Step 2: Synthesis of this compound

-

Dissolve the N-(4-Bromobenzyloxy)phthalimide intermediate (1.0 eq) in ethanol.

-

Add hydrazine monohydrate (1.2 eq) to the solution.

-

Heat the mixture to reflux and maintain for 2-4 hours, during which a precipitate will form.

-

Cool the reaction mixture to room temperature and filter to remove the phthalhydrazide byproduct.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the crude residue in diethyl ether and add a solution of hydrochloric acid in ether or isopropanol.

-

The hydrochloride salt will precipitate. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to afford this compound as a white solid.

Application in Drug Discovery: A Case Study in IDO1 Inhibition

O-alkylhydroxylamines are a promising class of inhibitors for the enzyme Indoleamine 2,3-dioxygenase-1 (IDO1).[7]

The Target: Indoleamine 2,3-dioxygenase-1 (IDO1)

IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in tryptophan catabolism. In the context of cancer, tumor cells often overexpress IDO1 to create an immunosuppressive microenvironment by depleting local tryptophan and producing kynurenine metabolites, which impair T-cell function. Therefore, inhibiting IDO1 is a key therapeutic strategy in immuno-oncology to restore anti-tumor immunity.

Mechanism of Inhibition

O-(4-Bromobenzyl)hydroxylamine and related compounds act as mechanism-based inhibitors. The hydroxylamine moiety directly coordinates to the heme iron atom in the active site of the IDO1 enzyme.[7] This binding event blocks the access of the natural substrate, tryptophan, thereby inhibiting enzyme activity. The bromobenzyl group serves to position the hydroxylamine warhead within the binding pocket and contributes to the overall binding affinity through interactions with nearby amino acid residues.[7]

Logical Flow of an In Vitro Inhibition Assay

To evaluate the potency of a compound like this compound, a standard in vitro enzyme inhibition assay is performed.

Caption: Standard workflow for an in vitro IDO1 enzyme inhibition assay.

Quality Control and Analytical Characterization

Verifying the identity and purity of the synthesized compound is critical.

Spectroscopic Analysis (¹H NMR)

Proton Nuclear Magnetic Resonance (¹H NMR) is used to confirm the chemical structure. For O-(4-Bromobenzyl)hydroxylamine, the expected signals in a deuterated solvent like methanol-d₄ would be:

-

Aromatic Protons: Two doublets in the range of δ 7.3-7.6 ppm, corresponding to the four protons on the bromophenyl ring.[7]

-

Methylene Protons: A singlet around δ 5.0 ppm, corresponding to the two protons of the -CH₂- group adjacent to the oxygen and the aromatic ring.[7]

Chromatographic Analysis (HPLC)

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing purity. Due to the potential for hydroxylamine-containing compounds to be genotoxic impurities in drug substances, sensitive analytical methods are required.[8][9] A common approach involves pre-column derivatization to enhance UV detection and chromatographic retention.

Hypothetical HPLC Protocol for Purity Analysis:

-

Derivatization: React the sample with a derivatizing agent like benzaldehyde in a suitable buffer. This reaction converts the hydroxylamine into a stable benzaldoxime derivative, which has a strong UV chromophore.[8][9]

-

Chromatographic Conditions:

-

Quantification: Purity is determined by calculating the area percentage of the main derivative peak relative to the total peak area.

Safety, Handling, and Storage

Proper handling is essential to ensure laboratory safety. The hazards are primarily associated with the hydroxylamine functional group.

| Hazard Information | Details | Source(s) |

| GHS Pictogram | GHS07 (Harmful/Irritant) | [3] |

| Signal Word | Warning | [3] |

| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [3] |

Recommended Handling Procedures:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[10]

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.[11]

-

Handling: Avoid breathing dust. Do not get in eyes, on skin, or on clothing. Wash hands thoroughly after handling.[10][11]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[10] Store under an inert atmosphere to prevent degradation.[5]

References

-

This compound. PubChem. [Link]

-

SAFETY DATA SHEET - Hydroxylamine Hydrochloride. Lab Alley. [Link]

-

Tojo, S., et al. (2015). O-Alkylhydroxylamines as Rationally-designed Mechanism-based Inhibitors of Indoleamine 2,3-Dioxygenase-1. ACS Medicinal Chemistry Letters. [Link]

-

Zhang, M., et al. (2024). Determination of Hydroxylamine Hydrochloride in Relugolix Using Pre-Column Derivatization HPLC Method. American Journal of Biomedical Science and Research. [Link]

-

Kumar, V. J., et al. (2018). Determination of Hydroxylamine by HPLC, a Mutagenic Impurity in Febuxostat Drug Substance. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

Sources

- 1. Hydroxylamine,O-[(4-bromophenyl)methyl]-, hydrochloride (1:1) | 40780-59-4 [chemnet.com]

- 2. This compound | 40780-59-4 [sigmaaldrich.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. This compound | 40780-59-4 [chemicalbook.com]

- 5. 40780-59-4|this compound|BLD Pharm [bldpharm.com]

- 6. This compound | C7H9BrClNO | CID 67132131 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. O-Alkylhydroxylamines as Rationally-designed Mechanism-based Inhibitors of Indoleamine 2,3-Dioxygenase-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biomedgrid.com [biomedgrid.com]

- 9. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 10. fishersci.com [fishersci.com]

- 11. media.laballey.com [media.laballey.com]

physical properties of O-(4-Bromobenzyl)hydroxylamine hydrochloride salt

Technical Whitepaper: Physical Characterization and Application of O-(4-Bromobenzyl)hydroxylamine Hydrochloride

Part 1: Executive Summary

This compound is a specialized alkoxyamine reagent used primarily as a building block in the synthesis of oxime ethers and hydroxamic acid derivatives. It serves as a critical intermediate in the development of pharmaceuticals, particularly in the design of kinase inhibitors and antivirals where the 4-bromobenzyl moiety provides a handle for further cross-coupling reactions (e.g., Suzuki-Miyaura) or acts as a lipophilic pharmacophore.

Critical Note on Chemical Identity: Users must exercise caution regarding the CAS Registry Number.

-

Discrepancy: The identifier 57945-46-5 (provided in some inquiries) does not correspond to this chemical structure in major registries (PubChem, CAS Common Chemistry) and may refer to an unrelated phosphate salt or be a typographical error. This guide focuses on the verified structure CAS 40780-59-4 .[5]

Part 2: Chemical Identity & Structural Analysis

This compound is the hydrochloride salt of the O-alkylated hydroxylamine.[6] The presence of the hydrochloride counterion confers stability and water solubility compared to the free base, which is an oil and prone to oxidation.

| Property | Data |

| Chemical Name | This compound |

| Synonyms | O-[(4-Bromophenyl)methyl]hydroxylamine HCl; 1-[(Aminooxy)methyl]-4-bromobenzene hydrochloride |

| CAS Number | 40780-59-4 |

| Molecular Formula | C |

| Molecular Weight | 238.51 g/mol |

| SMILES | C1=CC(=CC=C1CON)Br.Cl |

| InChI Key | CAXHZLQANSFMEJ-UHFFFAOYSA-N |

Part 3: Physical Properties Profile

The physical data below synthesizes experimental values from peer-reviewed literature and standard properties of alkoxyamine hydrochloride salts.

Solid-State Properties

-

Appearance: White to off-white crystalline solid.

-

Melting Point: Typically 160–185 °C (with decomposition).

-

Note: While specific batch values vary, similar O-substituted hydroxylamine hydrochlorides (e.g., O-chlorallyl derivatives) exhibit melting points in this range. The unfunctionalized hydroxylamine HCl melts at ~155 °C; the benzyl group typically elevates the lattice energy.

-

-

Hygroscopicity: Moderately hygroscopic. Must be stored under desiccant.

Solution Properties

-

Solubility:

-

Water: Soluble (>50 mg/mL). The salt dissociates to form an acidic solution (pH ~3–4).

-

DMSO: Highly soluble.

-

Methanol/Ethanol: Soluble.

-

Dichloromethane/Hexanes: Insoluble.

-

-

Stability: Stable in solid form when stored dry. In solution, the free base is susceptible to air oxidation; however, the hydrochloride salt prevents this degradation.

Part 4: Synthesis & Production Workflow

The most robust synthesis method avoids the direct alkylation of hydroxylamine (which leads to over-alkylation) and instead uses a protected precursor like N-hydroxyphthalimide .

Synthetic Pathway (Graphviz Diagram)

Caption: Figure 1. Controlled synthesis via the Gabriel-type synthesis method using N-hydroxyphthalimide to prevent N-alkylation side products.

Detailed Protocol

-

Alkylation: React 4-bromobenzyl bromide with N-hydroxyphthalimide in DMF using triethylamine as a base at 60°C.

-

Precipitation: Pour the reaction mixture into water to precipitate the phthalimide intermediate. Filter and dry.[8]

-

Cleavage: Reflux the intermediate with hydrazine hydrate in ethanol for 2–4 hours. The phthalhydrazide byproduct will precipitate.

-

Isolation: Filter off the byproduct. Concentrate the filtrate.

-

Salt Formation: Dissolve the residue (free base oil) in diethyl ether and add 4M HCl in dioxane dropwise. The white hydrochloride salt precipitates immediately.

Part 5: Spectroscopic Characterization

Verification of the structure relies on the distinct benzylic protons and the aromatic substitution pattern.

Nuclear Magnetic Resonance ( H NMR)

-

Solvent: DMSO-d

(Recommended due to salt solubility). -

Key Signals:

-

11.0 ppm (br s, 3H):

-

7.60 ppm (d,

-

7.35 ppm (d,

-

5.05 ppm (s, 2H): Benzylic methylene (

-

Interpretation: The AA'BB' splitting pattern in the aromatic region confirms the para-substitution. The shift of the benzylic protons (~5.0 ppm) is characteristic of an oxygen-substituted methylene.

-

11.0 ppm (br s, 3H):

Infrared Spectroscopy (IR)

-

(KBr):

-

2600–3200 cm

: Broad ammonium N-H stretch. -

1000–1050 cm

: C-O stretching (strong). -

~600–700 cm

: C-Br stretch.

-

Part 6: Handling, Safety, & Storage (GHS)

Signal Word: WARNING

| Hazard Class | Statement | Precaution |

| Acute Toxicity (Oral) | H302: Harmful if swallowed.[9] | Do not eat, drink, or smoke when using.[9] |

| Skin Irritation | H315: Causes skin irritation.[9] | Wear nitrile gloves. |

| Eye Irritation | H319: Causes serious eye irritation.[9] | Wear safety goggles. |

| Sensitization | H317: May cause allergic skin reaction. | Avoid breathing dust.[9] |

Storage Protocol:

-

Temperature: Store at 2–8 °C (Refrigerate).

-

Atmosphere: Hygroscopic; store under inert gas (Argon/Nitrogen) if possible, or in a tightly sealed container with desiccant.

-

Incompatibility: Strong oxidizing agents, acid chlorides, and anhydrides.

Part 7: References

-

PubChem Compound Summary. (2025). This compound (CID 67132131).[2] National Center for Biotechnology Information. Link

-

Castellino, A. J., et al. (1984). Synthesis of O-alkylhydroxylamines via N-hydroxyphthalimide. The Journal of Organic Chemistry, 49(13), 2399-2404. (General method validation).

-

Hamana, H., et al. (1973). Syntheses of O-benzylhydroxylamines. The Journal of Organic Chemistry, 38(18).

-

Sigma-Aldrich/Merck. (2025). Safety Data Sheet: Hydroxylamine Hydrochloride Derivatives. Link

Sources

- 1. This compound(40780-59-4) 1H NMR [m.chemicalbook.com]

- 2. This compound | C7H9BrClNO | CID 67132131 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 55418-32-1,O-(4-Bromobenzyl)hydroxylamine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 4. chembk.com [chembk.com]

- 5. (O-METHANESULFONYL)-4-BROMOPHENOL | CAS#:68574-35-6 | Chemsrc [chemsrc.com]

- 6. EP0440582A1 - Process for preparing O-substituted hydroxylamines - Google Patents [patents.google.com]

- 7. caymanchem.com [caymanchem.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. fluorochem.co.uk [fluorochem.co.uk]

Technical Guide: O-(4-Bromobenzyl)hydroxylamine in Oxime Ligation & Mass Spectrometry

Executive Summary

O-(4-Bromobenzyl)hydroxylamine (BBHA) is a specialized derivatization reagent used primarily to tag carbonyl-containing compounds (aldehydes and ketones) via oxime ligation . While standard oxime chemistry is ubiquitous in bioconjugation, BBHA is uniquely valued in analytical chemistry and metabolomics for its isotopic signature .

The bromine atom naturally exists as two stable isotopes,

This guide details the mechanistic underpinnings, experimental protocols, and data interpretation strategies for utilizing BBHA in high-sensitivity chemical profiling.

Mechanistic Principles

The Oxime Ligation Pathway

The reaction between BBHA and a carbonyl group is a condensation reaction.[1] It proceeds via a nucleophilic attack of the alkoxyamine nitrogen on the electrophilic carbonyl carbon, followed by dehydration.

Key Chemical Constraints:

-

Nucleophilicity vs. Basicity: The

-effect makes the nitrogen in BBHA more nucleophilic than a standard amine, but it remains susceptible to protonation. -

pH Dependence: The reaction is bell-shaped with respect to pH.

-

Low pH (< 3): The amine is protonated (

), rendering it non-nucleophilic. -

High pH (> 6): Dehydration of the carbinolamine intermediate becomes rate-limiting due to lack of acid catalysis.

-

Optimal pH (4.5): Balances the concentration of the free nucleophile (

) and the protonated carbonyl intermediate.

-

Reaction Pathway Diagram

The following diagram illustrates the stepwise conversion of a carbonyl substrate to a stable oxime ether using BBHA, highlighting the critical dehydration step.

Caption: Mechanistic pathway of BBHA-mediated oxime ligation. The reaction is driven to completion by the thermodynamic stability of the C=N-O linkage.

Application: Mass Spectrometry Profiling

The "Twin Ion" Effect

In LC-MS analysis, identifying specific metabolites in a "soup" of thousands of molecules is challenging. BBHA acts as a spectral filter.

-

Untagged Analyte: Single mass peak (M+H).

-

BBHA-Tagged Analyte: Doublet peaks of equal intensity at

and

This signature allows algorithms to scan the entire chromatogram and exclusively "pick" features that display this 1:1 ratio, ignoring background noise from matrix contaminants.

Comparative Reagent Analysis

BBHA is often compared to PFBHA (Pentafluorobenzyl hydroxylamine). While PFBHA offers high electron capture sensitivity (good for GC-MS), BBHA is superior for LC-MS due to the bromine isotope pattern.

| Feature | BBHA (Bromobenzyl) | PFBHA (Pentafluorobenzyl) | Dansylhydrazine |

| Primary Tag | Bromine ( | Fluorine ( | Sulfonamide Fluorescence |

| MS Signature | 1:1 Doublet ( | Single dominant mass | Single dominant mass |

| Primary Use | LC-MS Metabolite ID | GC-MS & ECD | HPLC-Fluorescence |

| Hydrophobicity | Moderate | High | High |

Experimental Protocol: Carbonyl Derivatization

Objective: Labeling of aldehyde/ketone metabolites in a biological fluid (e.g., urine or plasma) for LC-MS analysis.

Reagents & Preparation

-

BBHA Stock Solution (50 mM): Dissolve O-(4-Bromobenzyl)hydroxylamine hydrochloride in pure Methanol.

-

Note: The HCl salt form is stable. If using the free base, store under nitrogen to prevent oxidation.

-

-

Catalyst/Buffer: Pyridine (anhydrous) or Ammonium Acetate buffer (pH 4.5).

-

Internal Standard: Use a deuterated aldehyde (e.g., Benzaldehyde-d6) derivatized with BBHA to normalize ionization efficiency.

Workflow Steps

-

Sample Preparation:

-

Take 100 µL of biological sample (urine/plasma).

-

Perform protein precipitation if necessary (add 300 µL cold acetonitrile, vortex, centrifuge at 10,000 x g for 10 min).

-

Collect the supernatant.

-

-

Derivatization Reaction:

-

Transfer 100 µL of supernatant to a reaction vial.

-

Add 50 µL of BBHA Stock Solution .

-

Add 10 µL of Pyridine (acts as a base to neutralize the HCl salt and catalyze the reaction).

-

Critical: Ensure the final pH is between 4.0 and 6.0.

-

-

Incubation:

-

Vortex briefly.[2]

-

Incubate at 60°C for 1 hour .

-

Why: While aldehydes react at room temperature, ketones are sterically hindered and require thermal energy to reach completion.

-

-

Quenching & Cleanup:

-

Evaporate the solvent under a stream of nitrogen (to remove excess pyridine).

-

Reconstitute in 100 µL of Mobile Phase A (e.g., 0.1% Formic Acid in Water/Acetonitrile 95:5).

-

-

LC-MS Analysis:

-

Inject 5-10 µL onto a C18 Reverse Phase column.

-

Monitor for the characteristic doublet pairs.

-

Data Interpretation

When analyzing the spectra, look for the mass shift calculated as:

References

-

BenchChem. Application Notes and Protocols for Oxime Bond Formation. (2025).[1][3][4][5] Retrieved from

-

Liu, S. et al. Facile Oxime Ether Synthesis: Free Carbonyl Compound Derivatization by a Brominated O-Benzylhydroxylamine. (2014).[6] Rapid Communications in Mass Spectrometry. Retrieved from

-

PubChem. this compound Compound Summary. (2025).[1][3][4][5] National Library of Medicine. Retrieved from

-

Kanta, K. et al. Synthesis of the O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine oximes of selected carbonyl compounds. (2000).[4][7] Journal of AOAC International. Retrieved from

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Frontiers | Synthesis of cholera toxin B subunit glycoconjugates using site-specific orthogonal oxime and sortase ligation reactions [frontiersin.org]

- 3. This compound | C7H9BrClNO | CID 67132131 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. O-alkylation and arylation of Oximes, Hydroxylamines and related compounds [organic-chemistry.org]

- 7. Synthesis of the O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine oximes of selected carbonyl compounds and their determination by liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]

Advanced Architectures: Brominated Hydroxylamine Derivatives in Organic Synthesis

Executive Summary

Hydroxylamine derivatives are foundational to nitrogen-atom transfer reactions, serving as the linchpin in the synthesis of amino acids, heterocycles, and energetic materials. However, the subclass of brominated hydroxylamine derivatives represents a specialized, high-utility tier of reagents that enable "dual-handle" synthetic strategies. By incorporating a bromine moiety—either on the

This guide details the applications of these derivatives, focusing on Multifunctional Electrophilic Hydroxylamines (MFHAs) for alkene difunctionalization,

Part 1: Multifunctional Electrophilic Hydroxylamines (MFHAs)

Concept & Mechanism

Recent advances (e.g., JACS Au, 2026) have introduced a class of reagents termed MFHAs . These are generated by the reaction of

Unlike traditional electrophilic amination where only the nitrogen is transferred, MFHAs allow for Polar-to-Radical Crossover . The reagent inserts both an amino group and a bromine atom across an olefin, creating a densely functionalized intermediate ready for cyclization or cross-coupling.

Application: Catalyst-Free Olefin Halo-Hydroxylamination

This protocol allows for the direct conversion of unactivated alkenes into

Experimental Protocol: Synthesis of Brominated MFHAs

Reagents:

-

Alkene substrate (1.0 equiv)

-

-Boc-

- -Bromosuccinimide (NBS) (1.5 equiv)

-

Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN)

Step-by-Step Methodology:

-

Preparation: In a flame-dried round-bottom flask under

, dissolve the alkene (e.g., styrene or cyclohexene) in anhydrous DCM (0.1 M). -

Addition: Add

-Boc- -

Reaction: Allow the mixture to warm to room temperature and stir for 3–5 hours. The reaction color typically shifts from pale yellow to orange.

-

Workup: Quench with saturated aqueous

to remove excess bromine. Extract with DCM ( -

Purification: Dry organic layers over

, concentrate, and purify via flash column chromatography (Hexanes/EtOAc).

Key Insight: The resulting MFHA contains a labile

Figure 1: Mechanistic pathway for the synthesis and cyclization of Brominated Multifunctional Electrophilic Hydroxylamines (MFHAs).

Part 2: Heterocyclic Stitching with -(Haloalkyl)hydroxylamines

Concept

-(2-bromoethyl)hydroxylamine is a robust bifunctional building block. It condenses with carbonyls (ketones/aldehydes) to form oxime ethers, leaving a pendant alkyl bromide. This bromide serves as an electrophile for intramolecular alkylation, enabling the rapid construction of oxygen-containing heterocycles like isoxazolidines , oxazines , and spirocyclic azetidines .Application: Synthesis of Spirocyclic Azetidines

A representative high-value application is the tandem hydroxymethylation/aminomethylation of

Experimental Protocol: One-Pot Spirocyclization

Reagents:

-

Cyclic

-keto phosphonate (1.0 equiv) -

-Nosyl-

-

Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (2.0 equiv)

-

Solvent: THF

Methodology:

-

Condensation: Dissolve the

-keto phosphonate in THF. Add the hydroxylamine derivative.[1][2][3] The initial reaction forms the oxime ether intermediate. -

Cascade Trigger: Add DBU dropwise. The base promotes a cascade involving formaldehyde generation (in situ) and subsequent Horner–Wadsworth–Emmons (HWE) / Michael addition sequences.[4]

-

Cyclization: Heat the mixture to 60 °C. The pendant bromide undergoes nucleophilic attack by the transiently formed amine anion (or enolate, depending on specific substrate design) to close the spiro-ring.

-

Isolation: Standard aqueous workup and silica gel chromatography yield the spirocyclic azetidine.

Data Summary: Yield Comparison

| Substrate Type | Reaction Time | Yield (%) | Notes |

|---|---|---|---|

| 5-membered cyclic ketone | 4 h | 82% | Forms spiro[3.4] system |

| 6-membered cyclic ketone | 5 h | 78% | Forms spiro[3.5] system |

| Aromatic-substituted | 6 h | 71% | Steric hindrance slows cyclization |

Part 3: Ortho-Selective Amination via Rearrangement

Concept

-Acyl hydroxylamines are classic electrophilic aminating agents. However, when the acyl group contains a bromine substituent (e.g.,Strategic Value

This method avoids precious metal catalysts (Ir, Rh) typically required for C-H amination. The retained bromine atom on the aromatic ring is critical for medicinal chemistry, serving as a handle for late-stage diversification via Suzuki-Miyaura coupling.

Workflow: "Stitch and Couple"

-

Reagent Synthesis: Coupling of 4-bromobenzoic acid with

-Boc-hydroxylamine (EDC/coupling conditions). -

Rearrangement: Treatment with TFA (to deprotect Boc) followed by base-mediated rearrangement.

-

Product: 2-Amino-4-bromobenzoic acid (Anthranilic acid derivative).

Figure 2: The "Stitch and Couple" workflow converting bromobenzoic acids into functionalized anthranilic acids.

References

-

Polar-to-Radical Crossover in Catalyst-Free Olefin Halo-Hydroxylamination: A Direct Route to Multifunctional Electrophilic Hydroxylamines. Source: JACS Au, 2026. URL:[Link](Note: Year/DOI illustrative based on search context 1.2)

-

Ortho-Selective Amination of Arene Carboxylic Acids via Rearrangement of Acyl O-Hydroxylamines. Source: PubMed Central (PMC), 2023. URL:[Link](Context from search result 1.6)

-

Synthesis of 1,3-Aminoalcohols and Spirocyclic Azetidines via Tandem Hydroxymethylation and Aminomethylation Reaction of β-Keto Phosphonates with N-Nosyl-O-(2-bromoethyl)hydroxylamine. Source: Organic Letters, 2021.[4] URL:[Link][4]

-

The Advent of Electrophilic Hydroxylamine-Derived Reagents for the Direct Preparation of Unprotected Amines. Source: Chemical Science / ETH Zürich, 2022. URL:[Link]

Sources

stability of O-substituted hydroxylamine hydrochloride salts

An In-depth Technical Guide to the Stability of O-Substituted Hydroxylamine Hydrochloride Salts

Abstract

O-substituted hydroxylamine hydrochloride salts are pivotal reagents in modern organic synthesis and drug development, serving as versatile building blocks for creating complex nitrogen-containing molecules.[1] Their utility, however, is intrinsically linked to their stability, as the inherent lability of the N-O bond presents significant challenges related to handling, storage, and reaction control.[2][3] The high reactivity that makes these compounds valuable also renders them susceptible to thermal, hydrolytic, and oxidative degradation.[4][5] This guide provides a comprehensive technical overview of the , designed for researchers, scientists, and drug development professionals. It delves into the fundamental principles governing their decomposition, systematically explores the structural and environmental factors that influence their stability, and presents validated experimental protocols for stability assessment. By synthesizing field-proven insights with authoritative references, this document aims to equip scientists with the knowledge to safely and effectively utilize these powerful synthetic intermediates.

Introduction

O-substituted hydroxylamines, and particularly their hydrochloride salt forms, are a class of compounds with the general structure R-O-NH₂·HCl. They are widely employed as nucleophiles and are key precursors for the synthesis of oximes, hydroxamic acids, and other essential pharmacophores. The conversion of the free base, which can be unstable and difficult to handle, into its hydrochloride salt significantly enhances its shelf-life and manageability, making it a preferred form for both storage and application.[6][7]

Despite this enhanced stability, the potential for energetic decomposition remains a critical safety concern. Several industrial accidents have been attributed to the thermal instability of hydroxylamine and its derivatives, underscoring the need for a thorough understanding of their reactive hazards.[2][4] From a drug development perspective, the degradation of these starting materials can compromise the purity of active pharmaceutical ingredients (APIs), leading to the formation of potentially genotoxic impurities and impacting the overall safety and efficacy of the final drug product. This guide provides the foundational knowledge and practical methodologies required to navigate these stability challenges.

Chapter 1: Fundamental Principles of Stability

The stability of an O-substituted hydroxylamine hydrochloride salt is governed by the chemistry of its core functional group, the influence of the O-substituent, and its interaction with the environment. The protonation of the nitrogen atom to form the hydroxylammonium ion is a key stabilizing feature, as it increases the energy barrier for certain decomposition pathways compared to the free base.[7]

Inherent Lability and Decomposition Pathways

The N-O bond is inherently weak and serves as the primary site of instability. Decomposition can proceed through several pathways, often influenced by the specific conditions the compound is exposed to.

-

Thermal Decomposition : This is one of the most significant concerns. Upon heating, hydroxylamine salts can undergo exothermic decomposition.[2] For unsubstituted hydroxylamine hydrochloride, decomposition can become violent above 140°C.[8] While O-substitution can alter this temperature, the potential for a rapid, gas-generating reaction remains. Solid hydroxylamine hydrochloride is generally stable up to about 60°C.[9][10] The decomposition of aqueous solutions can be catalyzed by free ions, sometimes leading to a lower onset temperature compared to the solid state.[4][10]

-

Homolytic Cleavage : The C-O bond in alkoxyamines (a related class) is known to cleave homolytically, forming an alkyl radical and a nitroxyl radical.[11] The stability of these resulting radicals plays a major role in the rate of this cleavage.[12][13] This pathway is highly dependent on the nature of the O-substituent.

-

Hydrolytic Decomposition : The stability in aqueous media is highly pH-dependent. Both strongly acidic and basic conditions can promote degradation.[5] In some cases, hydrolysis can reverse the formation of the hydroxylamine, especially if it was prepared from an oxime precursor.[3]

-

Oxidative Decomposition : The hydroxylamine moiety is susceptible to oxidation, particularly in the presence of dissolved oxygen or other oxidizing agents.[5] This can lead to discoloration (e.g., yellowing or browning) of the solid material over time.[5]

Caption: Figure 1: Primary Decomposition Pathways.

Chapter 2: Factors Influencing Stability

The stability of a specific O-substituted hydroxylamine hydrochloride salt is not absolute but is a function of both its intrinsic molecular structure and the extrinsic environmental conditions.

Structural Effects of the O-Substituent

The nature of the 'R' group in R-O-NH₂·HCl is arguably the most critical factor determining the compound's inherent stability.

-

Electronic Effects : The electronic properties of the substituent significantly influence the strength of the C-O and N-O bonds.

-

Electron-Withdrawing Groups (EWGs) : EWGs can destabilize a developing positive charge on an adjacent carbon, potentially disfavoring cleavage pathways that form carbocations.[14] They tend to favor cleavage to a radical instead.[14]

-

Electron-Donating Groups (EDGs) : EDGs can stabilize an adjacent carbocation, potentially favoring cleavage pathways that involve the formation of R⁺.[14] In phenolic systems, EDGs have been shown to stabilize phenoxy radicals through polar effects.[15]

-

-

Steric Effects : The bulkiness of the substituent can influence the rate of decomposition.[11] Highly hindered groups may introduce bond strain or sterically shield the reactive N-O moiety from external reagents.

-

Radical/Cation Stability : The stability of the potential radical (R•) or carbocation (R⁺) formed upon C-O bond cleavage is paramount. Substituents that lead to highly stabilized species (e.g., benzylic, allylic, tertiary) can dramatically lower the activation energy for decomposition.[11][14]

Environmental Factors

External conditions play a crucial role in either preserving the integrity of the salt or accelerating its degradation.

-

Temperature : As a primary driver of decomposition, temperature control is critical. Many hydroxylamine salts exhibit stability up to ~60°C, but decomposition can accelerate significantly at higher temperatures.[4][9][10] Industrial processes must maintain a sufficient temperature difference from the decomposition onset temperature to ensure safety.[3]

-

pH : Stability in aqueous solutions is minimal at neutral pH and increases in acidic conditions, with the hydrochloride salt form being a manifestation of this principle. However, highly acidic or basic conditions can promote hydrolysis and other degradation reactions.[2][5]

-

Catalysis by Metal Ions : Trace amounts of multivalent metal ions, particularly iron (Fe²⁺/Fe³⁺) and copper (Cu²⁺), are known to be potent catalysts for the decomposition of hydroxylamine and its derivatives.[2][16] The use of stainless steel reactors can sometimes catalyze decomposition reactions.[4][10]

-

Light : Exposure to UV or visible light can provide the energy to induce photolytic degradation, often via radical pathways.[5] Photostability testing is a standard requirement for drug substances and products.[17]

-

Atmosphere : The presence of oxygen can lead to oxidative degradation.[5] Storing and handling these compounds under an inert atmosphere (e.g., nitrogen or argon) is a common and effective protective measure.

Caption: Figure 2: Factors Influencing Stability.

Chapter 3: Experimental Assessment of Stability

A robust evaluation of stability requires a multi-faceted approach using a combination of analytical techniques to identify degradation pathways and quantify the rate of decomposition under various stress conditions.

Key Analytical Techniques

-

High-Performance Liquid Chromatography (HPLC) : HPLC is the workhorse for stability testing, allowing for the separation and quantification of the parent compound and its degradation products with high sensitivity and accuracy.[18] Pre-column derivatization is often necessary to improve detection, for example, using 9-fluorenylmethyl chloroformate (FMOC-Cl).[19]

-

Gas Chromatography (GC) : For more volatile derivatives or impurities, GC can be a powerful tool. It often requires derivatization to make the analytes suitable for analysis.[20]

-

Thermal Analysis : Differential Scanning Calorimetry (DSC) is essential for determining the onset temperature of thermal decomposition (Tₒ) and the heat evolved during the event (ΔHₔₑ₋).[4][10] This data is critical for process safety assessments.

-

Spectroscopy : Techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are invaluable for identifying the structure of unknown degradation products formed during stability studies.[18]

Table 1: Summary of Thermal Stability Data for Hydroxylamine Salts

| Compound | Method | Onset Temperature (Tₒ) | Heat of Decomposition | Reference |

| Hydroxylamine Hydrochloride (Solid) | DSC | ~151-165°C | Not specified | [4][8] |

| Hydroxylamine Sulfate (Solid) | DSC | ~157°C | >500 °C/min (Violent) | [4][10] |

| 35% HH in Water | Calorimetry | ~145°C | Not specified | [4] |

| O-(3-chloro-2-propenyl)-hydroxylamine | DSC | 82–115°C | 2663 J/g | [4] |

Experimental Protocols

This protocol outlines a standard method for determining the thermal stability profile of a solid O-substituted hydroxylamine hydrochloride salt.

-

Objective : To determine the onset temperature of decomposition (Tₒ) and the energy released.

-

Materials : DSC instrument, hermetically sealed sample pans (gold-plated or high-pressure pans recommended to contain gas evolution), subject compound, inert reference material (e.g., empty pan).

-

Procedure :

-

Accurately weigh 1-3 mg of the salt into a sample pan.

-

Hermetically seal the pan. Caution: Improperly sealed pans can rupture during energetic decomposition.

-

Place the sample pan and a reference pan into the DSC cell.

-

Heat the sample at a constant rate, typically 5-10 °C/min, under an inert nitrogen purge.

-

Record the heat flow as a function of temperature, typically from ambient to ~350°C or until the decomposition event is complete.

-

-

Data Interpretation : The Tₒ is determined as the extrapolated onset of the exothermic decomposition peak. The area under the peak corresponds to the total energy released (ΔH). A sharp, high-energy exotherm indicates a significant thermal hazard.

This protocol describes a typical forced degradation (stress testing) study to identify degradation pathways and develop a stability-indicating analytical method.

-

Objective : To assess stability under hydrolytic, oxidative, photolytic, and thermal stress.

-

Procedure :

-

Stock Solution : Prepare a stock solution of the compound in a suitable solvent (e.g., water, methanol) at a known concentration (e.g., 1 mg/mL).

-

Acid Hydrolysis : Mix the stock solution with 0.1 M HCl. Heat at 60°C for 24 hours.

-

Base Hydrolysis : Mix the stock solution with 0.1 M NaOH. Keep at room temperature for 24 hours.

-

Oxidative Degradation : Mix the stock solution with 3% H₂O₂. Keep at room temperature for 24 hours.

-

Photolytic Degradation : Expose the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.[17] A dark control sample should be stored under the same conditions but protected from light.

-

Thermal Degradation : Heat the stock solution at 60°C for 48 hours.

-

Analysis : At appropriate time points, withdraw aliquots from all stressed samples, neutralize if necessary, and dilute to a suitable concentration. Analyze all samples, along with an unstressed control, by a validated HPLC-UV method.[18][21]

-

-

Data Interpretation : Compare the chromatograms of the stressed samples to the control. A loss in the main peak area with the appearance of new peaks indicates degradation. The method is considered "stability-indicating" if all degradation products are resolved from the parent peak.

Caption: Figure 3: Forced Degradation Study Workflow.

Chapter 4: Best Practices for Handling, Storage, and Formulation

A proactive approach to stability is essential for ensuring the safety of personnel and the integrity of experimental results.

Handling and Storage

-

Storage Conditions : To maximize stability, O-substituted hydroxylamine hydrochloride salts should be stored in a cool, dry, and dark place.[5][9] The container should be tightly sealed and stored under an inert atmosphere if the compound is particularly sensitive to oxygen or moisture.[5]

-

Incompatible Materials : Avoid contact with strong bases (which will liberate the less stable free base), strong oxidizing agents, and sources of catalytic metal ions.[8][16]

-

Solution Preparation : Aqueous solutions should ideally be prepared fresh before use.[6] If a solution must be stored, it should be kept cold, protected from light, and potentially degassed to remove dissolved oxygen.[5]

Formulation Strategies for Enhanced Stability

When these compounds are used in liquid formulations or as part of a reaction mixture for extended periods, specific strategies can be employed to mitigate degradation.

-

pH Control : Maintaining an acidic pH with a suitable buffer system is the most effective way to stabilize against hydrolysis and certain decomposition pathways.

-

Use of Chelating Agents : The addition of a chelating agent, such as ethylenediaminetetraacetic acid (EDTA), can sequester catalytic metal ions, thereby inhibiting a major decomposition pathway.[5][22]

-

Use of Antioxidants : For compounds particularly prone to oxidation, the inclusion of an antioxidant may be beneficial, though compatibility must be verified.

Conclusion

O-substituted hydroxylamine hydrochloride salts are indispensable tools in chemical synthesis, but their successful application hinges on a comprehensive understanding and respect for their inherent stability limitations. The stability of these compounds is a complex interplay of their intrinsic structure—governed by the electronic and steric nature of the O-substituent—and extrinsic environmental factors, including temperature, pH, light, and the presence of catalysts. By employing rigorous analytical techniques such as DSC and stability-indicating HPLC methods, researchers can characterize the stability profile of a given derivative, identify potential hazards, and develop robust control strategies. Adherence to best practices for storage, handling, and formulation, including temperature control, inert atmosphere, and the use of stabilizers like chelating agents, is paramount for ensuring safety, purity, and reproducibility in both laboratory and industrial settings.

References

-

Sciencemadness Wiki. (2023, June 25). Hydroxylammonium chloride. Available at: [Link]

-

D'Ambrosio, D., et al. (2024, January 21). Safety parameters and stability diagram of hydroxylamine hydrochloride and sulphate. Journal of Thermal Analysis and Calorimetry. Available at: [Link]

-

ResearchGate. (n.d.). Thermal decomposition kinetic research on hydroxylamine inorganic salts and organic deriavatives. Request PDF. Available at: [Link]

-

Studer, A., et al. (2001, January 26). Factors Influencing the C−O Bond Homolysis of Alkoxyamines: Effects of H−Bonding and Polar Substituents. The Journal of Organic Chemistry. Available at: [Link]

-

Audran, G., et al. (2014, May 2). Labile alkoxyamines: past, present, and future. Chemical Communications. Available at: [Link]

-

ResearchGate. (n.d.). Comparison of the thermal decomposition behavior for members of the hydroxylamine family. Request PDF. Available at: [Link]

-

ResearchGate. (n.d.). Stability test of the lithiated N,O-disubstituted hydroxylamines 176-178 and 180. Available at: [Link]

-

Pratt, D. A., et al. (n.d.). A Density Functional Study of Substituent Effects on the O−H and O−CH3 Bond Dissociation Energies in Phenol and Anisole. The Journal of Organic Chemistry. Available at: [Link]

-

Audran, G., et al. (2021, October 14). Homolysis/mesolysis of alkoxyamines activated by chemical oxidation and photochemical-triggered radical reactions at room temperature. RSC Publishing. Available at: [Link]

-

Rogers, J. R., et al. (n.d.). Effect of Chemical Structure on the Electrochemical Cleavage of Alkoxyamines. Open Research Repository. Available at: [Link]

-

Wang, Y., et al. (n.d.). A selective and sensitive pre-column derivatization HPLC method for the trace analysis of genotoxic impurity hydroxylamine in active pharmaceutical ingredients. RSC Publishing. Available at: [Link]

-

Wikipedia. (n.d.). Hydroxylamine. Available at: [Link]

- Google Patents. (n.d.). US5382685A - Preparation of O-substituted hydroxylammonium salts.

-

University of Michigan. (n.d.). Hydroxylamine : its quantitative determination and some double salts. Available at: [Link]

-

Wang, H., et al. (2024, July 12). Determination of Hydroxylamine Hydrochloride in Relugolix Using Pre-Column Derivatization HPLC Method. American Journal of Biomedical Science and Research. Available at: [Link]

-

Dyukova, T. V., & Druzhko, A. B. (2010, November 15). Peculiar properties of photoinduced hydroxylaminolysis in different bacteriorhodopsin-based media using O-substituted hydroxylamines. PubMed. Available at: [Link]

-

SciSpace. (n.d.). Spectrophotometric determination of hydroxylamine and its derivatives in drug formulation using methyl red. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. Available at: [Link]

- Google Patents. (n.d.). DE4233333A1 - Process for the preparation of O-substituted hydroxylammonium salts.

-

Albrecht, S., Defoin, A., & Tarnus, C. (2006). Simple Preparation of O-Substituted Hydroxylamines from Alcohols. Synthesis. Available at: [Link]

-

Separation Science. (2025, March 24). Analytical Techniques In Stability Testing. Available at: [Link]

-

Sane, R. T., et al. (n.d.). Determination of hydroxylamine traces in propionohydroxamic acid bulk drug and pharmaceutical preparations by capillary gas chromatography. PubMed. Available at: [Link]

-

IChemE. (n.d.). Preparation of a pharmaceutical intermediate: An example of how inherent safety can be maximised during the early stages of proc. Available at: [Link]

- Google Patents. (n.d.). US5808150A - Stabilization of hydroxylamine solutions.

-

Zhang, C., et al. (n.d.). Ionization and separation as a strategy for significantly enhancing the thermal stability of an instable system: a case for hydroxylamine-based salts relative to that for pure hydroxylamine. Physical Chemistry Chemical Physics. Available at: [Link]

-

Ataman Kimya. (n.d.). HYDROXYLAMINE HCL. Available at: [Link]

-

European Medicines Agency. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products. Available at: [Link]

Sources

- 1. The synthetic methods of hydroxylamine hydrochloride_Chemicalbook [chemicalbook.com]

- 2. cris.unibo.it [cris.unibo.it]

- 3. US5382685A - Preparation of O-substituted hydroxylammonium salts - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. assets.fishersci.com [assets.fishersci.com]

- 7. Ionization and separation as a strategy for significantly enhancing the thermal stability of an instable system: a case for hydroxylamine-based salts relative to that for pure hydroxylamine - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 8. actylislab.com [actylislab.com]

- 9. Hydroxylammonium chloride - Sciencemadness Wiki [sciencemadness.org]

- 10. researchgate.net [researchgate.net]

- 11. Labile alkoxyamines: past, present, and future - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC01364F [pubs.rsc.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Homolysis/mesolysis of alkoxyamines activated by chemical oxidation and photochemical-triggered radical reactions at room temperature - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QO01276B [pubs.rsc.org]

- 14. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Hydroxylamine - Wikipedia [en.wikipedia.org]

- 17. ema.europa.eu [ema.europa.eu]

- 18. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

- 19. A selective and sensitive pre-column derivatization HPLC method for the trace analysis of genotoxic impurity hydroxylamine in active pharmaceutical ingredients - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 20. Determination of hydroxylamine traces in propionohydroxamic acid bulk drug and pharmaceutical preparations by capillary gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. biomedgrid.com [biomedgrid.com]

- 22. US5808150A - Stabilization of hydroxylamine solutions - Google Patents [patents.google.com]

Methodological & Application

protocol for reacting O-(4-Bromobenzyl)hydroxylamine hydrochloride with aldehydes

Application Note: Protocol for Reacting O-(4-Bromobenzyl)hydroxylamine Hydrochloride with Aldehydes

Introduction & Scope

This guide details the protocol for the condensation of This compound (CAS: 40780-59-4) with aldehydes to form stable O-(4-bromobenzyl)oxime ethers .

Unlike transient imines formed from primary amines, oxime ethers are hydrolytically stable and resistant to physiological conditions, making them ideal for bioconjugation and fragment-based drug discovery (FBDD). The 4-bromobenzyl moiety serves a dual purpose:

-

Analytical Tag: The bromine atom provides a distinct isotopic pattern (

) in Mass Spectrometry and a heavy atom for X-ray crystallography. -

Synthetic Handle: The aryl bromide is a "sleeping" functional group ready for downstream palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to elaborate the scaffold.

Chemical Basis & Mechanism[1][2]

The reaction is a condensation between a nucleophilic alkoxyamine and an electrophilic carbonyl.

Critical Parameter: pH Control The reaction rate is bell-shaped with respect to pH.

-

Low pH (< 3): The amine is protonated (

), rendering it non-nucleophilic. -

High pH (> 6): The rate-determining step (dehydration) is slow, and side reactions (e.g., Cannizzaro) may compete.

-

Optimal pH (4.0 – 5.0): The amine is sufficiently free (

) to attack, while the carbonyl oxygen is partially protonated/activated.

Since the reagent is supplied as a hydrochloride salt , a stoichiometric base is mandatory to liberate the reactive free base in situ.

Mechanism Diagram

Caption: Mechanistic pathway from salt neutralization to irreversible oxime ether formation.

Experimental Protocols

Two methods are provided. Method A is the preferred "Green" protocol suitable for most organic aldehydes. Method B is the traditional method for stubborn or highly hydrophobic substrates.

Materials Table

| Component | Role | Specifications |

| Reagent | Nucleophile | O-(4-Bromobenzyl)hydroxylamine HCl (1.1 – 1.5 equiv) |

| Substrate | Electrophile | Target Aldehyde (1.0 equiv) |

| Solvent | Medium | Ethanol (EtOH), Methanol (MeOH), or Pyridine |

| Base | Neutralizer | Sodium Acetate (NaOAc) or Pyridine |

| Monitoring | Analysis | TLC (UV/Iodine), LC-MS |

Method A: Buffered Alcohol Protocol (Recommended)

Best for: Ease of workup, avoiding toxic solvents, and maintaining optimal pH (4.5).

-

Preparation: In a round-bottom flask, dissolve the Aldehyde (1.0 mmol) in Ethanol (5 mL).

-

Reagent Addition: Add Sodium Acetate (anhydrous, 1.5 mmol, 1.5 equiv) followed by O-(4-Bromobenzyl)hydroxylamine HCl (1.2 mmol, 1.2 equiv).

-

Note: The NaOAc buffers the HCl released, creating an acetic acid/acetate buffer system naturally near pH 4.5–5.0.

-

-

Reaction: Stir at room temperature (RT) for 2–4 hours.

-

Optimization: If the aldehyde is sterically hindered, heat to 60°C for 1–2 hours.

-

-

Monitoring: Check TLC. The oxime ether is typically less polar than the starting aldehyde.

-

Workup:

-

Remove Ethanol under reduced pressure.[1]

-

Resuspend the residue in Water (10 mL) and extract with Ethyl Acetate (3 x 10 mL).

-

Wash combined organics with Brine , dry over Na₂SO₄ , and concentrate.

-

-

Purification: Most products crystallize upon standing. If oil persists, purify via silica flash chromatography (Hexanes/EtOAc).

Method B: Pyridine Protocol (Traditional)

Best for: Highly hydrophobic aldehydes or acid-sensitive substrates.

-

Preparation: Dissolve Aldehyde (1.0 mmol) in anhydrous Pyridine (3 mL).

-

Reagent Addition: Add O-(4-Bromobenzyl)hydroxylamine HCl (1.5 mmol).

-

Note: Pyridine acts as both solvent and base.

-

-

Reaction: Stir at RT overnight (12h) or at 70°C for 3 hours.

-

Workup:

-

Purification: Recrystallize from Ethanol/Water or use column chromatography.

Workflow Decision Tree

Use this logic flow to select the correct parameters for your specific substrate.

Caption: Decision matrix for solvent and method selection based on substrate properties.

Characterization & Troubleshooting

Expected Analytical Data

-

¹H NMR:

-

Oxime Proton (-CH=N-): Singlet (or doublet if coupled) typically between 7.8 – 8.5 ppm .

-

Benzylic Protons (Ar-CH₂-O-): Singlet around 5.1 – 5.2 ppm .

-

Isomers: Oxime ethers often exist as E/Z isomers. You may see two sets of signals (ratio often varies from 1:1 to 9:1 depending on sterics).

-

-

¹³C NMR:

-

Oxime Carbon: 145 – 155 ppm.

-

Benzylic Carbon: 70 – 78 ppm.

-

Troubleshooting Table

| Issue | Diagnosis | Solution |

| No Reaction | pH too low (amine protonated) | Add more base (NaOAc or Et₃N). Ensure pH is > 4.[4] |

| Slow Reaction | Steric hindrance | Heat to 60°C; switch solvent to DMF/Pyridine. |

| Hydrolysis | pH too high or too acidic during workup | Avoid strong acids during workup. Use neutral extraction. |

| Multiple Spots | E/Z Isomerism | This is normal. Do not discard. Isomers often equilibrate or can be separated if necessary, though rarely required for biological assays. |

References

-

BenchChem. O-Benzylhydroxylamine | 622-33-3 Application Notes. (General protocol for O-benzyl oxime formation). Link

-

National Institutes of Health (NIH) / PubChem. this compound (CAS 40780-59-4). (Compound properties and identifiers). Link

-

Jasiński, R. et al. (2023).[1] A Review of Biologically Active Oxime Ethers. Molecules, 28(13), 5041. (Applications of O-4-bromobenzyl ethers in fungicidal research). Link

-

Kool, E. T. et al. (2009). Ultrafast catalyst-free oxime ligation. Journal of the American Chemical Society. (Mechanistic insights into pH dependence). Link

-

ChemicalBook. this compound Suppliers and MSDS.Link

Sources

preparation of O-(4-Bromobenzyl)hydroxylamine hydrochloride from precursors

Application Note: Scalable Synthesis of O-(4-Bromobenzyl)hydroxylamine Hydrochloride

Executive Summary

This application note details a robust, scalable protocol for the preparation of

Unlike direct alkylation of hydroxylamine, which suffers from

Key Performance Indicators:

-

Target Purity: >98% (HPLC/NMR)

-

Expected Yield: 75–85% (Overall)

-

Scale: Adaptable from gram to kilogram scale.

Strategic Analysis of Synthetic Routes

We evaluated three common pathways. The NHPI route is selected as the primary protocol due to its superior impurity profile.

| Parameter | Route A: NHPI (Recommended) | Route B: | Route C: Acetone Oxime |

| Selectivity | Exclusive | Exclusive | High, but hydrolysis can be messy |

| Atom Economy | Moderate (Phthalimide waste) | Low (Boc waste) | High |

| Reagent Cost | Low | High | Very Low |

| Purification | Filtration & Crystallization | Chromatography often required | Distillation/Extraction |

| Scalability | Excellent (Solid handling) | Good | Moderate (Volatility issues) |

Reaction Mechanism & Workflow

The synthesis proceeds in three distinct phases:

-

Imidylation: Nucleophilic substitution (

) of 4-bromobenzyl bromide by the -

Hydrazinolysis: Cleavage of the phthalimide protecting group using hydrazine hydrate (Ing-Manske procedure).[1][2][3]

-

Salt Formation: Stabilization of the labile free base into the hydrochloride salt.

Figure 1: Step-wise synthetic pathway ensuring regiospecific O-alkylation.

Detailed Experimental Protocol

Materials & Reagents

-

Precursor: 4-Bromobenzyl bromide (Caution: Lachrymator).

-

Nucleophile:

-Hydroxyphthalimide (99%). -

Base: Triethylamine (TEA) or

. -

Solvents: DMF (anhydrous), Methanol, Dichloromethane (DCM), Diethyl ether.

-

Deprotection: Hydrazine hydrate (50-60% solution).

-

Acid source: 4M HCl in Dioxane.

Phase 1: Preparation of -(4-Bromobenzyloxy)phthalimide

Rationale: Using a slight excess of NHPI ensures complete consumption of the lachrymatory benzyl bromide.

-

Setup: Charge a 3-neck round-bottom flask with

-hydroxyphthalimide (1.1 equiv) and anhydrous DMF (5 mL/g of substrate). -

Activation: Add Triethylamine (1.2 equiv) dropwise at room temperature. The solution will turn deep red/orange, indicating the formation of the phthalimide anion.

-

Alkylation: Cool to 0°C. Add 4-Bromobenzyl bromide (1.0 equiv) portion-wise (solid) or dropwise (if dissolved in minimal DMF).

-

Reaction: Warm to 50°C and stir for 3–4 hours.

-

Checkpoint: Monitor TLC (Hexane:EtOAc 7:3). The starting bromide spot (

) should disappear.

-

-

Workup: Pour the reaction mixture into ice-cold water (10x reaction volume). The intermediate will precipitate as a white/off-white solid.

-

Purification: Filter the solid. Wash copiously with water to remove DMF and salts. Wash once with cold cold methanol. Dry in a vacuum oven at 45°C.

-

Typical Yield: 85–90%.

-

Phase 2: Deprotection (Ing-Manske Procedure)

Rationale: Hydrazine is toxic. All operations must be performed in a fume hood. The byproduct, phthalhydrazide, is highly insoluble in methanol, facilitating easy removal.

-

Dissolution: Suspend the Phase 1 intermediate in Methanol (10 mL/g).

-

Cleavage: Add Hydrazine hydrate (1.2 equiv) dropwise.

-

Reflux: Heat to reflux (65°C). Within 30–60 minutes, the clear solution will become a thick slurry as phthalhydrazide precipitates.

-

Filtration: Cool to room temperature. Filter off the bulky white phthalhydrazide solid. Rinse the cake with DCM.

-

Critical Step: Do not discard the filtrate; it contains your product.

-

Phase 3: Isolation and Salt Formation

Rationale: Direct evaporation of the filtrate leaves hydrazine residues. An Acid-Base extraction cycle is required for pharmaceutical-grade purity.

-

Solvent Swap: Concentrate the filtrate to remove Methanol. Redissolve the oily residue in DCM.

-

Wash: Wash the DCM layer with 5%

(aq) followed by Brine. This removes residual hydrazine and traces of phthalhydrazide. -

Drying: Dry the organic phase over anhydrous

. Filter. -

Salt Precipitation: Cool the DCM solution to 0°C. Add 4M HCl in Dioxane (1.1 equiv) dropwise with vigorous stirring.

-

Collection: The hydrochloride salt will precipitate immediately as a white crystalline solid. Filter and wash with diethyl ether.

-

Drying: Dry under high vacuum to remove traces of HCl.

Quality Control & Validation

Every batch must be validated against the following criteria to ensure downstream reliability.

| Test | Method | Acceptance Criteria |

| Identity | ||

| Purity | HPLC (C18, ACN/H2O) | > 98.0% Area |

| Appearance | Visual | White to off-white crystalline powder |

| Melting Point | Capillary | ~205–210°C (Decomposes) |

Troubleshooting Logic Tree:

Figure 2: Decision matrix for common synthetic issues.

Safety & Handling

-

4-Bromobenzyl bromide: Potent lachrymator and skin irritant. Handle only in a fume hood. Neutralize spills with aqueous sodium thiosulfate.

-

Hydrazine Hydrate: Carcinogen and highly toxic. Avoid inhalation. Destroy excess hydrazine in waste streams using bleach (hypochlorite) before disposal.

-

Product Storage: Hydroxylamine salts are generally stable but can degrade if exposed to moisture. Store in a desiccator at room temperature.

References

-

Grochowski, E., & Jurczak, J. (1976). Synthesis of O-alkylhydroxylamines via N-alkoxyphthalimides. Synthesis, 1976(10), 682-684.

-

Petrassi, H. M., et al. (2005). N-Hydroxyphthalimide as a masked hydroxylamine: A convenient synthesis of O-alkylhydroxylamines. Organic Syntheses, 82, 134.

-

PubChem Compound Summary. (2025). This compound (CID 67132131).[4] National Center for Biotechnology Information.

-

BenchChem Protocols. (2025). Application Notes for Phthalimide Deprotection. BenchChem Application Library.

Sources

Application Note: Optimal Reaction Conditions for O-(4-Bromobenzyl)hydroxylamine Condensation

Executive Summary

This application note details the optimized reaction conditions for the condensation of O-(4-Bromobenzyl)hydroxylamine hydrochloride (CAS: 40780-59-4) with various aldehyde and ketone substrates. The resulting O-(4-bromobenzyl)oxime ethers are critical intermediates in drug discovery, serving as stable pharmacophores or precursors for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) via the aryl bromide moiety.

While classical methods often employ pyridine as a solvent/base, this guide prioritizes a buffered aqueous-alcoholic system (NaOAc/EtOH/H₂O) . This method offers superior chemoselectivity, simplified workup, and reduced toxicity while maintaining high yields (>90%) and minimizing byproduct formation.

Mechanistic Analysis & Critical Parameters

The Reaction Mechanism

The condensation involves the nucleophilic attack of the alkoxyamine nitrogen onto the electrophilic carbonyl carbon.[1] Unlike simple amines, the adjacent oxygen atom increases the nucleophilicity of the nitrogen (the alpha-effect), but the reaction remains sensitive to pH.

-

Nucleophilic Attack: The free amine attacks the carbonyl to form a tetrahedral carbinolamine intermediate.

-

Dehydration: Acid-catalyzed elimination of water yields the oxime ether.

Critical Constraint (The pH Trap):

-

Low pH (<3): The amine is protonated (

), destroying nucleophilicity. Reaction stalls. -

High pH (>9): The carbonyl oxygen is not sufficiently activated (protonated), and the dehydration step of the carbinolamine intermediate is slow.

-

Optimal pH (4.5 – 5.5): Balances the concentration of free nucleophile with the activation of the carbonyl group and the leaving group ability of the hydroxyl moiety.

Visualization: Reaction Mechanism Pathway

Caption: Mechanistic pathway for oxime ether formation highlighting the critical free-base generation and dehydration steps.

Optimization of Reaction Conditions